6-Bromo-2-methylquinoline-4-carboxamide chemical properties
6-Bromo-2-methylquinoline-4-carboxamide chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Bromo-2-methylquinoline-4-carboxamide
This guide provides a comprehensive technical overview of 6-Bromo-2-methylquinoline-4-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By synthesizing data from analogous structures and established synthetic methodologies, this document offers field-proven insights into its properties, reactivity, and potential applications, serving as a vital resource for professionals in drug discovery and organic synthesis.
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal framework for developing molecules that can interact with a wide array of biological targets. The strategic placement of substituents, such as the bromine atom at the 6-position, a methyl group at the 2-position, and a carboxamide at the 4-position, endows 6-Bromo-2-methylquinoline-4-carboxamide with a unique combination of reactivity and structural features, positioning it as a valuable building block for creating novel compound libraries. Quinoline carboxamide derivatives, in particular, are under active investigation for their potential as potent antagonists for targets like the P2X7 receptor, which is implicated in various cancers.[3]
Core Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established from its chemical identity and data from closely related precursors.
| Property | Value | Source |
| IUPAC Name | 6-bromo-2-methylquinoline-4-carboxamide | - |
| CAS Number | 78812-13-2 | [4] |
| Molecular Formula | C₁₁H₉BrN₂O | [4] |
| Molecular Weight | 265.11 g/mol | [4] |
| Appearance | Solid (Predicted) | [5] |
| Melting Point | Not available. For the related precursor, 6-Bromo-2-methylquinoline, the melting point is 101-105 °C. | |
| Solubility | Insoluble in water (Predicted); Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | [5] |
Synthesis and Methodology: A Proposed Pathway
Caption: Proposed synthetic workflow for 6-Bromo-2-methylquinoline-4-carboxamide.
Experimental Protocol: Step 1 - Knorr Synthesis of 6-Bromo-2-methylquinolin-4(1H)-one
This protocol is adapted from the well-established Knorr reaction, which involves the condensation of an aniline with a β-ketoester under acidic conditions.[6] The choice of a strong acid like sulfuric acid facilitates both the initial aniline formation and the subsequent intramolecular cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cautiously add 4-bromoaniline (1.0 eq) to concentrated sulfuric acid (3-4 volumes) cooled in an ice bath.
-
Addition of β-Ketoester: To the stirred suspension, add ethyl acetoacetate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
Cyclization: After the addition is complete, slowly heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The resulting precipitate is neutralized with a saturated sodium bicarbonate solution. The solid product is collected by vacuum filtration, washed thoroughly with water, and dried to yield crude 6-Bromo-2-methylquinolin-4(1H)-one. Purification can be achieved by recrystallization from ethanol.
Experimental Protocol: Step 2 & 3 - Conversion to 6-Bromo-2-methylquinoline-4-carboxylic acid
This two-part conversion first installs a good leaving group at the 4-position, which is then displaced to form the carboxylic acid. The chlorination step is a standard method for converting quinolinones to the more reactive 4-chloroquinolines.[7]
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Chlorination: Suspend the 6-Bromo-2-methylquinolin-4(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.[7]
-
POCl₃ Removal: After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Slowly add the residue to ice water with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
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Isolation of Chloro-intermediate: Extract the aqueous mixture with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 6-bromo-4-chloro-2-methylquinoline.
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Synthesis of Carboxylic Acid: The conversion of the 4-chloroquinoline to the carboxylic acid can be achieved through various methods, such as palladium-catalyzed cyanation followed by vigorous acid or base hydrolysis of the resulting nitrile.
Experimental Protocol: Step 4 - Amidation
The final step involves the conversion of the carboxylic acid to the primary carboxamide. A common and effective method is via the formation of an acyl chloride intermediate.
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Acyl Chloride Formation: Suspend 6-Bromo-2-methylquinoline-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 volumes) and add a catalytic drop of DMF. Heat the mixture to reflux for 2-3 hours.
-
Solvent Removal: Remove excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
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Amidation: Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., THF or Dichloromethane) and cool in an ice bath. Add concentrated ammonium hydroxide (excess) dropwise with vigorous stirring.
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Isolation: Allow the reaction to warm to room temperature and stir for 1-2 hours. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be done by recrystallization.
Anticipated Spectroscopic Profile
A full spectroscopic analysis is essential for structural confirmation. Based on the proposed structure, the following key features are anticipated:
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¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the quinoline core, a singlet for the methyl group (δ ≈ 2.5-2.7 ppm), and two broad singlets for the -NH₂ protons of the primary amide (δ ≈ 7.5-8.5 ppm), which may exchange with D₂O.
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¹³C NMR: Approximately 11 distinct signals would be expected, including the methyl carbon (≈ 20-25 ppm), several aromatic carbons (≈ 110-150 ppm), and the carbonyl carbon of the amide (≈ 165-170 ppm).
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Mass Spectrometry: The mass spectrum should display a prominent molecular ion (M⁺) peak and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[8]
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amide (two bands, ≈ 3400-3100 cm⁻¹), a strong C=O stretching for the amide carbonyl (≈ 1650-1680 cm⁻¹), and C=C/C=N stretching from the quinoline ring (≈ 1500-1600 cm⁻¹).
Reactivity and Strategic Transformations
The true value of 6-Bromo-2-methylquinoline-4-carboxamide lies in its potential as a synthetic intermediate. The C6-bromo position serves as a highly versatile reactive handle for introducing molecular diversity.
Caption: Key palladium-catalyzed cross-coupling reactions at the C6-Br position.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is ideally suited for a range of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1]
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromoquinoline with various aryl or heteroaryl boronic acids. This is a powerful method for building biaryl structures, which are common motifs in pharmaceuticals.[1]
-
Sonogashira Coupling: By reacting with terminal alkynes, this transformation introduces an alkynyl moiety at the 6-position. These groups can serve as handles for further chemistry, such as click reactions or cyclizations.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide variety of primary or secondary amines. This is a direct and efficient way to introduce diverse amino substituents, which can be critical for modulating solubility and biological activity.
Nucleophilic Aromatic Substitution (SNAr)
While the bromoquinoline ring itself is not highly activated towards nucleophilic attack, the introduction of a strong electron-withdrawing group, such as a nitro group, can facilitate the displacement of the bromine atom by strong nucleophiles.[9] This provides an alternative strategy for functionalization.
Potential Applications and Drug Development Insights
The 6-Bromo-2-methylquinoline-4-carboxamide scaffold is of high interest in drug discovery.
-
Oncology: The quinoline core is found in numerous anticancer drugs.[2] The ability to easily diversify the structure via the C6-bromo handle makes this compound an excellent starting point for generating libraries of novel agents to screen against cancer cell lines and specific targets like kinases.
-
P2X7 Receptor Antagonism: As noted, quinoline carboxamides have shown promise as P2X7R antagonists.[3] This receptor is overexpressed in many cancers and is involved in inflammatory processes, making it a compelling therapeutic target. This scaffold provides a template for developing more potent and selective modulators.
-
Agrochemicals: Beyond medicine, the bromoquinoline core is also a key intermediate in the synthesis of novel fungicides and herbicides, where the C6 position is often functionalized to tune the biological activity and spectrum of the final product.[9]
Safety and Handling
No specific safety data sheet (SDS) is available for 6-Bromo-2-methylquinoline-4-carboxamide. However, based on data for structurally similar compounds like 6-Bromo-2-methylquinoline and 6-Bromoquinoline-4-carboxylic acid, the following hazards should be assumed:
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GHS Hazard Classification (Predicted):
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[5][12]
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